molecular formula C19H20FN5O2 B6570629 4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946308-99-2

4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Cat. No.: B6570629
CAS No.: 946308-99-2
M. Wt: 369.4 g/mol
InChI Key: OLGTYPGMDRQPDO-UHFFFAOYSA-N
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Description

4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a benzamide derivative featuring a tetrazole ring substituted with a 4-fluorophenyl group.

Properties

IUPAC Name

4-butoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-2-3-12-27-17-10-4-14(5-11-17)19(26)21-13-18-22-23-24-25(18)16-8-6-15(20)7-9-16/h4-11H,2-3,12-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGTYPGMDRQPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide generally involves multi-step organic synthesis:

  • Formation of Tetrazole Ring: : A reaction between a nitrile (e.g., 4-fluorobenzonitrile) and sodium azide in the presence of a catalyst can create the tetrazole ring. This is typically conducted under reflux conditions in a solvent like dimethylformamide (DMF).

  • Butylation: : Introduction of the butoxy group often involves reacting an alcohol (e.g., 1-butanol) with the base compound using an alkylating agent like butyl bromide in the presence of a strong base such as sodium hydride.

  • Amidation: : Coupling the tetrazole derivative with 4-butoxybenzoyl chloride can occur through an amidation reaction. Common conditions for this reaction include the use of a base such as triethylamine and a polar aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would involve optimization of the above synthetic routes for large-scale production:

  • Process Optimization: : Ensuring high yields and purity by optimizing reaction conditions like temperature, pressure, solvent choice, and reaction time.

  • Batch vs. Continuous Flow: : Batch production would be typical for small to medium scales, while continuous flow methods could be utilized for large-scale production, improving efficiency and scalability.

  • Purification: : Post-synthesis purification techniques such as crystallization, distillation, or chromatography ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can undergo various types of reactions:

  • Oxidation: : It can be oxidized under strong oxidizing conditions, potentially altering the butoxy or phenyl groups.

  • Reduction: : The compound might be reduced using reducing agents such as lithium aluminum hydride, particularly affecting carbonyl groups.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the tetrazole moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Conditions: : Lewis acids like aluminum chloride, bases like sodium hydroxide.

Major Products

  • Oxidation Products: : Alcohols or carboxylic acids from the oxidation of butoxy group.

  • Reduction Products: : Amines or alcohols from the reduction of amide or ketone groups.

  • Substitution Products: : Halogenated or nitrated derivatives on the aromatic rings.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in organic synthesis, enabling the creation of more complex molecules. Its structure allows for various functional group transformations.

Biology

In biological research, such compounds may be studied for their potential biological activities, including anti-inflammatory, antimicrobial, or anticancer properties. The presence of the tetrazole ring is of particular interest due to its pharmacophore properties.

Medicine

The compound’s structural components may make it a candidate for drug development, particularly in targeting specific enzymes or receptors. Further research could elucidate its potential therapeutic uses.

Industry

In industrial settings, derivatives of this compound may be used in the development of advanced materials, such as polymers or specialty chemicals, owing to its complex and functionalized structure.

Mechanism of Action

Molecular Targets and Pathways

While specific mechanisms of action would depend on the particular application, the compound could interact with various molecular targets. In medicinal chemistry, it might bind to specific receptors or enzymes, altering their activity. The tetrazole ring, similar to other tetrazole-containing drugs, may serve as a bioisostere for carboxylic acids, affecting molecular interactions at the target site.

Comparison with Similar Compounds

Tetrazole vs. Triazole Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () replace the tetrazole with a triazole ring. These triazoles exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking νS-H bands (~2500–2600 cm⁻¹) and retaining νC=S bands (1247–1255 cm⁻¹).

Oxadiazole Derivatives

ADX47273 (), an oxadiazole-containing mGluR5 modulator, shares a fluorophenyl group but differs in heterocycle geometry. The tetrazole’s planar structure in the target compound may alter binding pocket interactions compared to oxadiazole’s bent conformation, affecting receptor selectivity .

Substituent Effects

Alkoxy Chain Variations

The butoxy group in the target compound contrasts with shorter chains (e.g., 3-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)benzamide in ). For example, butoxy (logP ~3.5) vs. ethoxy (logP ~2.8) may improve blood-brain barrier penetration in neurological applications .

Fluorophenyl Positioning

The 4-fluorophenyl substituent on the tetrazole (target compound) differs from 2,4-difluorophenyl groups in compounds like VU0357121 (). Fluorine at the para position reduces steric hindrance, favoring π-π stacking with aromatic residues in target proteins, while ortho-substitution may disrupt binding .

Neurological Targets

VU0357121 (), a benzamide analog, modulates mGluR5 with IC₅₀ values in the nanomolar range. The target compound’s tetrazole may mimic carboxylate groups in endogenous ligands, enhancing affinity for glutamate receptor subtypes .

Pesticidal Activity

Epoxiconazole (), a triazole fungicide, shares fluorophenyl and heterocyclic motifs. The target compound’s tetrazole could confer resistance to cytochrome P450-mediated degradation, a common issue with triazole pesticides .

Spectral Characterization

  • IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) is expected at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of νNH bands (~3150–3319 cm⁻¹) would confirm successful alkylation .
  • ¹H-NMR: The butoxy chain’s protons (δ 0.9–1.7 ppm) and tetrazole-methyl group (δ 4.5–5.0 ppm) are key diagnostic signals .

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